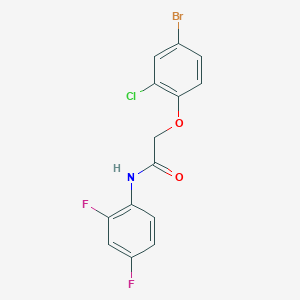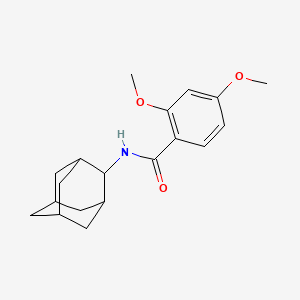
2-(4-bromo-2-chlorophenoxy)-N-(2,4-difluorophenyl)acetamide
Overview
Description
2-(4-bromo-2-chlorophenoxy)-N-(2,4-difluorophenyl)acetamide is a chemical compound that belongs to the class of amide derivatives. This compound has gained significant attention in scientific research due to its potential application in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(2,4-difluorophenyl)acetamide involves the inhibition of CDKs and GSK3. This compound binds to the ATP-binding site of these kinases, preventing their activity. Inhibition of CDKs leads to cell cycle arrest and apoptosis, while inhibition of GSK3 enhances glucose metabolism and reduces inflammation.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 2-(4-bromo-2-chlorophenoxy)-N-(2,4-difluorophenyl)acetamide. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have demonstrated that this compound reduces tumor growth in mouse models of breast and colon cancer. Additionally, this compound has been shown to improve glucose metabolism and reduce inflammation in mouse models of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-bromo-2-chlorophenoxy)-N-(2,4-difluorophenyl)acetamide is its specificity towards CDKs and GSK3. This compound has been reported to have minimal off-target effects, making it a valuable tool for studying the role of these kinases in various cellular processes. However, one of the limitations of this compound is its solubility in aqueous solutions. This can make it difficult to administer in vivo and can limit its use in certain experiments.
Future Directions
For the study of this compound include the development of new derivatives with improved solubility and bioavailability and further investigation of its potential in the treatment of other diseases.
Scientific Research Applications
2-(4-bromo-2-chlorophenoxy)-N-(2,4-difluorophenyl)acetamide has been extensively studied for its potential application in the development of new drugs. This compound has shown promising results in preclinical studies as an inhibitor of several kinases, including the cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK3). CDKs and GSK3 are involved in various cellular processes such as cell cycle regulation, apoptosis, and glucose metabolism. Inhibition of these kinases has been implicated in the treatment of cancer, Alzheimer's disease, and diabetes.
properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClF2NO2/c15-8-1-4-13(10(16)5-8)21-7-14(20)19-12-3-2-9(17)6-11(12)18/h1-6H,7H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNZSEVPFKUNOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)COC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-(5-chloro-2-methylphenyl)-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3484080.png)

![N-[4-(dimethylamino)-1-naphthyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B3484086.png)
![1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-3-(1-piperidinylcarbonothioyl)-1H-indole](/img/structure/B3484094.png)
![1-(3-fluorobenzyl)-3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole](/img/structure/B3484100.png)
![3-allyl-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3484106.png)
![2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B3484108.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3484132.png)
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B3484139.png)

![N-(2-methoxyphenyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B3484161.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3484168.png)
![methyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B3484192.png)
![1-{[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]carbonyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B3484200.png)